molecular formula C21H23N3O5S B2464143 4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 683792-11-2

4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide

Katalognummer: B2464143
CAS-Nummer: 683792-11-2
Molekulargewicht: 429.49
InChI-Schlüssel: ZLXDMUGQRUICDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the reaction of an amine with a sulfonyl chloride in aqueous alkaline media . This yields a sulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular formula of a similar compound is C22H27N3O4S2 . The average mass is 461.598 Da and the monoisotopic mass is 461.144287 Da .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrases: Compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide have been studied for their ability to inhibit carbonic anhydrases, which are enzymes crucial for various physiological functions. A study by Supuran, Maresca, Gregáň, and Remko (2013) revealed that certain aromatic sulfonamides, including variants of benzamide sulfonamides, demonstrated significant inhibitory activity against different carbonic anhydrase isoenzymes, with nanomolar half-maximal inhibitory concentrations (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Neuroleptic Activity

  • Synthesis and Dopamine Receptor Blockade: Ogata et al. (1984) synthesized a series of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, where the sulfamoyl group in sulpiride was replaced with a sulfonamido group. These compounds showed considerable potency as dopamine receptor blockers, indicating potential neuroleptic activity (Ogata et al., 1984).

Antiviral Research

  • Anti-Dengue Virus Activity: Joubert, Foxen, and Malan (2018) reported the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives, showing significant anti-Dengue virus serotype 2 activity. This highlights the potential application of these compounds in combating viral diseases (Joubert, Foxen, & Malan, 2018).

Antidiabetic Potential

  • Antihyperglycemic Evaluation: Eissa (2013) explored the antihyperglycemic activity of isoindoline-1,3-dione analogs, which included compounds structurally similar to this compound. Several of these synthesized compounds showed promising activity as antihyperglycemic agents, suggesting their potential in diabetes treatment (Eissa, 2013).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activities: Sych et al. (2019) investigated sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, for their antimicrobial and antifungal properties. These compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Eigenschaften

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-3-5-13-24(4-2)30(28,29)15-11-9-14(10-12-15)19(25)22-17-8-6-7-16-18(17)21(27)23-20(16)26/h6-12H,3-5,13H2,1-2H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXDMUGQRUICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.